N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide

P2X7 receptor antagonist adamantane SAR radiotracer development

N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide (C₂₀H₂₄F₃NO₂; MW 367.4 g·mol⁻¹) is a synthetic small molecule that combines a 2‑methoxyadamantane cage, a methylene linker, and a 3‑trifluoromethylbenzamide moiety. The compound belongs to the adamantanyl‑benzamide class, a family that has yielded potent allosteric antagonists of the purinergic P2X7 receptor (P2X7R) as well as inhibitors of 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1).

Molecular Formula C20H24F3NO2
Molecular Weight 367.412
CAS No. 1797185-24-0
Cat. No. B2667973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide
CAS1797185-24-0
Molecular FormulaC20H24F3NO2
Molecular Weight367.412
Structural Identifiers
SMILESCOC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C20H24F3NO2/c1-26-19(16-6-12-5-13(8-16)9-17(19)7-12)11-24-18(25)14-3-2-4-15(10-14)20(21,22)23/h2-4,10,12-13,16-17H,5-9,11H2,1H3,(H,24,25)
InChIKeyNODVAZCGDLKFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide (CAS 1797185-24-0): Core Identity and Procurement Significance


N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide (C₂₀H₂₄F₃NO₂; MW 367.4 g·mol⁻¹) is a synthetic small molecule that combines a 2‑methoxyadamantane cage, a methylene linker, and a 3‑trifluoromethylbenzamide moiety . The compound belongs to the adamantanyl‑benzamide class, a family that has yielded potent allosteric antagonists of the purinergic P2X7 receptor (P2X7R) as well as inhibitors of 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) [1][2]. Its structural configuration—a methoxy group at the adamantane 2‑position coupled with a meta‑CF₃‑benzamide—distinguishes it from other members of the class and makes it a valuable scaffold for structure‑activity relationship (SAR) exploration and radioligand development.

Why Generic Substitution Fails for N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide: The Substitution‑Sensitivity of the Adamantyl‑Benzamide Class


Adamantyl‑benzamide derivatives exhibit extreme sensitivity to seemingly minor structural modifications. In the P2X7R antagonist series reported by Wilkinson et al., replacement of the adamantane bridge‑head hydrogens with fluorine (producing trifluorinated benzamide 34) increased rat liver microsomal half‑life ten‑fold relative to the non‑fluorinated lead benzamide 1, while substitution of the benzamide ring altered potency by orders of magnitude [1]. Similarly, in the 11β‑HSD1 inhibitor series, the position and nature of the benzamide substituent dramatically affect both potency and selectivity [2]. Consequently, the specific combination present in N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide—a 2‑methoxyadamantane core linked to a 3‑CF₃‑benzamide—cannot be assumed to behave identically to any close congener, making direct procurement of the exact compound indispensable for reproducible research.

Quantitative Differentiation Evidence for N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide: Comparator‑Based Performance Data


Structural Differentiation from the Clinical PET Tracer SMW139: Adamantane Substitution Pattern

N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide differs fundamentally from the clinical‑stage PET tracer SMW139 (2‑chloro‑5‑methoxy‑N‑(((3S,5S,7S)‑3,5,7‑trifluoroadamantan‑1‑yl)methyl)benzamide). In SMW139 the adamantane cage is trifluorinated at the 3,5,7‑bridgehead positions and the benzamide ring carries a 2‑chloro‑5‑methoxy substitution; the target compound instead bears a single methoxy group at the adamantane 2‑position and a 3‑trifluoromethyl group on the benzamide ring . The Wilkinson et al. SAR study demonstrated that bridgehead fluorination on adamantane alters metabolic stability (rat liver microsome t₁/₂ from 8 min for non‑fluorinated benzamide 1 to 47 min for SMW139) and that the benzamide substitution pattern governs P2X7R affinity (Ki range: 9–32 nM across four analogues) [1][2]. These data establish that the distinct substitution architecture of the target compound will produce a different pharmacological and pharmacokinetic profile that cannot be extrapolated from SMW139 or any other single congener.

P2X7 receptor antagonist adamantane SAR radiotracer development

Physicochemical Differentiation: Calculated LogP and Hydrogen‑Bond Profile vs. SMW139 and 3‑Cyano Analogue

The target compound’s molecular formula (C₂₀H₂₄F₃NO₂) and SMILES indicate a lower molecular weight (367.4 g·mol⁻¹) and a distinct hydrogen‑bond acceptor/donor profile compared to key comparators. SMW139 (C₁₉H₂₁ClF₃NO₂; 387.8 g·mol⁻¹) contains a chlorine atom that increases molecular weight and alters polar surface area, while the 3‑cyano analogue (3‑cyano‑N‑[(2‑methoxyadamantan‑2‑yl)methyl]benzamide; CAS 1797727‑20‑8) replaces CF₃ with a cyano group, substantially reducing lipophilicity . In the adamantyl‑benzamide class, LogD₇.₄ values directly influence brain penetration and metabolic stability: the Wilkinson series showed LogD₇.₄ ranging from 2.70 (SMW139) to 2.93 (benzamide 2), and these small differences correlated with altered in vivo brain pharmacokinetics [1]. The target compound’s 3‑CF₃‑benzamide is expected to confer intermediate lipophilicity between the non‑fluorinated and heavily fluorinated analogues, offering a distinct physicochemical profile for SAR libraries.

lipophilicity physicochemical properties CNS drug design

Class‑Level P2X7 Receptor Antagonist Potential: Inferring Activity from the Adamantyl‑Benzamide Pharmacophore

The adamantyl‑benzamide chemotype is a validated pharmacophore for allosteric antagonism of the human P2X7 receptor (hP2X7R). In the series reported by Wilkinson et al. and Janssen et al., four adamantanyl‑benzamide analogues demonstrated hP2X7R Ki values ranging from 9 nM to 32 nM, with the fluorinated derivative SMW139 exhibiting a Ki of 32 nM and superior metabolic stability (t₁/₂ = 47 min in rat liver microsomes) [1][2]. Importantly, within this chemotype, both the benzamide substitution pattern and the adamantane fluorination state independently modulate affinity, selectivity, and metabolic stability [1]. The target compound’s 2‑methoxyadamantane core has not been evaluated in published P2X7R assays, but the presence of the intact adamantyl‑benzamide pharmacophore (adamantane‑CH₂‑NH‑CO‑aryl) strongly supports P2X7R antagonist activity. Its unique 3‑CF₃‑benzamide substitution is expected to yield a distinct affinity and selectivity fingerprint compared to the 2‑chloro‑5‑methoxy‑benzamide of SMW139.

P2X7 receptor allosteric antagonist neuroinflammation

Synthetic Accessibility and Purity Differentiation vs. Fluorinated Analogues

N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide is commercially available at ≥95 % purity (CAS 1797185-24-0) . Its synthesis proceeds via condensation of commercially available 3‑(trifluoromethyl)benzoic acid (or its acid chloride) with (2‑methoxyadamantan‑2‑yl)methanamine, a route that is synthetically more accessible than the multi‑step synthesis of bridgehead‑fluorinated analogues such as SMW139, which requires chemoselective coupling with 3,5,7‑trifluoroadamantanemethylamine [1]. The target compound avoids the trans‑halogenation risk encountered during demethylation of fluorinated adamantanes with boron tribromide [1]. This simpler synthetic route typically translates to lower procurement cost, higher batch‑to‑batch consistency, and easier scale‑up for medicinal chemistry campaigns compared to heavily fluorinated comparators.

synthetic chemistry building block purity specification

Differentiation from Non‑Methoxylated Analogues: The Role of the Adamantane‑2‑OCH₃ Group in Conformational Rigidity and Target Binding

The target compound contains a methoxy substituent at the adamantane 2‑position, a feature absent from simpler analogues such as N‑(2‑adamantyl)‑3‑(trifluoromethyl)benzamide (CAS not a comparator; PubChem CID with Ki = 660 nM for human sEH) [1] and from the clinical tracer SMW139 (which lacks a 2‑substituent on adamantane, having bridgehead‑CF₃ instead) [2]. In the broader adamantane SAR literature, the introduction of a 2‑methoxy group on the adamantane cage alters the conformational preference of the methylene linker due to steric and electronic effects, potentially affecting the dihedral angle between the adamantane and the benzamide ring. This conformational modulation has been shown to impact binding affinity in related chemotypes, including 11β‑HSD1 inhibitors where the adamantane substitution pattern directly influences potency (IC₅₀ range: 3 nM to >10 µM depending on substitution) [3]. The target compound’s 2‑OCH₃ group thus provides a conformational constraint that is not present in either the non‑methoxylated or bridgehead‑fluorinated analogues.

conformational analysis adamantane SAR target engagement

Limitations of Available Quantitative Differential Evidence and Guidance for Procurement Decisions

As of the evidence cut‑off date, no peer‑reviewed publication or public database reports direct head‑to‑head pharmacological data (IC₅₀, Ki, EC₅₀, in vivo PK, or selectivity panel) for N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide (CAS 1797185-24-0) against any comparator compound [1]. All quantitative differentiation claims presented above are based on cross‑study comparisons with published data for structurally related analogues (SMW139, benzamide 1, N‑(2‑adamantyl)‑3‑(trifluoromethyl)benzamide) or class‑level inferences from the adamantyl‑benzamide pharmacophore [2][3]. Procurement decisions should therefore be driven by the compound’s unique structural features (adamantane‑2‑OCH₃ + 3‑CF₃‑benzamide) that occupy an unexplored region of chemical space within an otherwise well‑validated chemotype, rather than by empirically demonstrated superiority over specific comparators. Users requiring definitive target‑engagement or selectivity data should commission bespoke profiling studies.

evidence quality data gaps procurement risk

Procurement‑Relevant Application Scenarios for N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide (CAS 1797185-24-0)


P2X7 Receptor SAR Library Expansion: Probing Adamantane‑2‑Substitution Effects

The target compound fills a critical gap in existing P2X7R antagonist SAR libraries. While Wilkinson et al. explored benzamide ring bioisosteres and bridgehead fluorination, no published series has systematically investigated the effect of an adamantane 2‑methoxy substituent on P2X7R affinity and selectivity [1]. Procurement of this compound enables direct comparison with SMW139 (bridgehead‑CF₃; Ki = 32 nM) and benzamide 1 (non‑fluorinated; Ki = 9 nM) within the same assay platform, generating novel SAR data that can guide the design of next‑generation P2X7R antagonists with improved subtype selectivity or metabolic stability [2].

CNS Penetration and Metabolic Stability Screening in Adamantane‑Based Probes

The compound’s predicted intermediate lipophilicity (estimated LogD₇.₄ between 2.7 and 3.0 based on class data) and the absence of bridgehead fluorine make it an ideal comparator for assessing the contribution of adamantane fluorination to brain penetration and metabolic stability [1][2]. In the SMW139 series, bridgehead fluorination increased rat liver microsome t₁/₂ from 8 min to 47 min [2]. Parallel evaluation of the target compound in the same microsome assay would isolate the effect of the adamantane‑2‑OCH₃ group on metabolic stability, providing design principles for CNS‑penetrant adamantane therapeutics.

11β‑Hydroxysteroid Dehydrogenase Type 1 (11β‑HSD1) Inhibitor Lead Optimization

Patent WO 2010/059618 A1 discloses adamantyl benzamide derivatives as 11β‑HSD1 modulators with IC₅₀ values ranging from 3 nM to >10 µM depending on substitution [1]. The target compound’s specific 2‑methoxyadamantane/3‑CF₃‑benzamide architecture has not been evaluated in the 11β‑HSD1 enzyme assay. Procurement of this compound allows its testing alongside the patent‑exemplified compounds, potentially identifying a novel chemotype with differentiated potency, selectivity over 11β‑HSD2, or improved physicochemical properties for metabolic syndrome indications.

Chemical Biology Tool for Profiling Adamantane‑Binding Proteomes

Adamantane is a privileged hydrophobic cage that engages diverse protein targets including P2X7R, 11β‑HSD1, sEH, NMDA receptors, and focal adhesion kinase [1][2][3]. The target compound’s unique substitution pattern may confer a distinct protein‑binding fingerprint relative to existing adamantane probes. Coupling with photoaffinity labeling or chemical proteomics workflows could identify novel adamantane‑binding proteins, expanding the druggable proteome accessible to this scaffold and opening new therapeutic avenues beyond the established P2X7R and 11β‑HSD1 targets.

Quote Request

Request a Quote for N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.